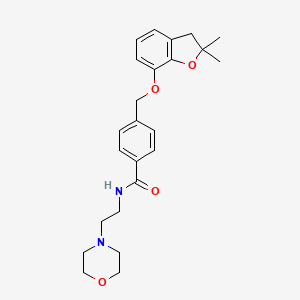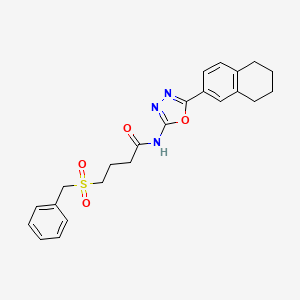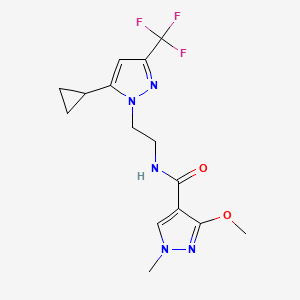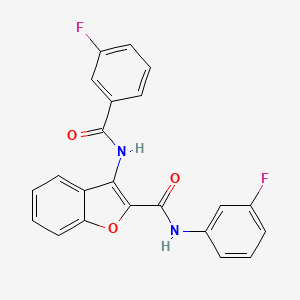![molecular formula C12H12B2O4 B2529079 [1,1'-Biphenyl]-2,2'-diyldiboronic acid CAS No. 312968-33-5](/img/structure/B2529079.png)
[1,1'-Biphenyl]-2,2'-diyldiboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: is an organic compound with the molecular formula C12H12B2O4. It is a derivative of biphenyl, where two boronic acid groups are attached to the 2,2’ positions of the biphenyl structure. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diyldiboronic acid typically involves the following steps:
Borylation of Biphenyl: The initial step involves the borylation of biphenyl using a palladium-catalyzed cross-coupling reaction. This reaction often employs bis(pinacolato)diboron as the boron source and a palladium catalyst such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert atmosphere conditions.
Hydrolysis: The resulting borylated biphenyl intermediate is then subjected to hydrolysis to yield [1,1’-Biphenyl]-2,2’-diyldiboronic acid. This step typically involves the use of aqueous acid, such as hydrochloric acid, to remove the protecting groups and liberate the boronic acid functionalities.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-2,2’-diyldiboronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of [1,1’-Biphenyl]-2,2’-diyldiboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide. The major products are biaryl compounds.
Oxidation: The boronic acid groups can be oxidized to form the corresponding boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Esterification: The boronic acid groups can react with alcohols to form boronic esters. This reaction is typically carried out under mild conditions using an acid catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Acid Catalysts: For esterification reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Esters: From esterification reactions.
Borates: From oxidation reactions.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to form stable boronic ester linkages.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Biological Research: It is used in the study of enzyme inhibitors and as a tool in molecular biology for the detection and quantification of biomolecules.
Mecanismo De Acción
The mechanism by which [1,1’-Biphenyl]-2,2’-diyldiboronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid groups can interact with diols and other nucleophiles, forming boronate complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: can be compared with other boronic acids, such as:
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring. It is less sterically hindered and more reactive in certain reactions.
4,4’-Biphenyldiboronic Acid: Similar to [1,1’-Biphenyl]-2,2’-diyldiboronic acid but with boronic acid groups at the 4,4’ positions. It has different steric and electronic properties, affecting its reactivity and applications.
2,2’-Bipyridine-5,5’-diyldiboronic Acid: Contains a bipyridine core instead of biphenyl. It is used in coordination chemistry and as a ligand in metal-catalyzed reactions.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2,2’-diyldiboronic acid lies in its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of certain biaryl compounds and in applications where precise molecular recognition is required.
By understanding the properties, synthesis, and applications of [1,1’-Biphenyl]-2,2’-diyldiboronic acid , researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
[2-(2-boronophenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQKUXUNMZSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

![2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2529005.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529006.png)


![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)
![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2529017.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2529019.png)
